Product packaging for Dipotassium 4-hydroxybutyl phosphate(Cat. No.:CAS No. 93858-68-5)

Dipotassium 4-hydroxybutyl phosphate

Cat. No.: B12649608
CAS No.: 93858-68-5
M. Wt: 246.28 g/mol
InChI Key: PQSDWINLVLKRMY-UHFFFAOYSA-L
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Description

Contextualization of Organic Phosphate (B84403) Esters in Biological Systems and Chemical Research

Organic phosphate esters are fundamental to life, playing a central role in a vast array of biological processes. huji.ac.ilwikipedia.org They are integral components of key biomolecules such as DNA and RNA, where phosphodiester bonds form the backbone of these genetic materials. huji.ac.il In cellular metabolism, phosphate esters like adenosine (B11128) triphosphate (ATP) are the primary currency of energy transfer. mdpi.com The phosphorylation and dephosphorylation of proteins, a process mediated by phosphate esters, is a critical mechanism for regulating cellular signaling and function.

In chemical research, organic phosphate esters are utilized in a diverse range of applications. They serve as versatile substrates in organic synthesis, acting as leaving groups or participating in rearrangement reactions. mdpi.com Furthermore, their properties have led to their use as flame retardants, plasticizers, and surfactants. rsc.org The study of their hydrolysis mechanisms has also provided significant insights into reaction kinetics and the stability of these vital molecules. researchgate.netdtic.mil

Structural Characteristics and Chemical Significance of Hydroxylated Alkyl Phosphate Derivatives

The structure of Dipotassium (B57713) 4-hydroxybutyl phosphate includes a four-carbon alkyl chain with a terminal hydroxyl group and a phosphate group. This combination of functional groups imparts specific chemical characteristics. The phosphate group, being ionizable, confers water solubility and the potential to interact with positively charged ions or molecular motifs. The hydroxyl group provides a site for further chemical modification, such as esterification or oxidation, and can participate in hydrogen bonding.

The presence of a hydroxyl group on the alkyl chain can influence the molecule's reactivity and biological activity. For instance, the hydroxyl moiety can affect the enzymatic recognition and metabolism of the compound. In the context of materials science, hydroxylated alkyl phosphates can be used to modify surfaces, imparting hydrophilicity and providing anchor points for further functionalization.

A plausible route for the synthesis of 4-hydroxybutyl phosphate could involve the phosphorylation of 1,4-butanediol (B3395766). researchgate.net Subsequent neutralization with two equivalents of potassium hydroxide (B78521) would yield the dipotassium salt.

Table 1: Plausible Synthesis of Dipotassium 4-hydroxybutyl phosphate

Step Reactants Reagents Product
1 1,4-Butanediol Phosphorylating agent (e.g., POCl₃) 4-hydroxybutyl phosphate

Research Gaps and Potential Academic Inquiry into this compound

A significant research gap exists in the scientific literature concerning this compound. There is a lack of published data on its synthesis, characterization, and potential applications. This presents an opportunity for academic inquiry to explore the properties and utility of this compound.

Potential areas of research could include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound and thoroughly characterizing its physicochemical properties. This would involve detailed spectroscopic analysis to confirm its structure.

Biochemical Studies: Investigating its interaction with enzymes, such as phosphatases and kinases, to understand its potential role as a substrate, inhibitor, or modulator of their activity.

Cellular Effects: Examining the effects of this compound on cultured cells to assess its biocompatibility, cellular uptake, and any potential biological activities.

Materials Science Applications: Exploring its use as a surface modifying agent for biomaterials, leveraging the properties of both the phosphate and hydroxyl groups to enhance biocompatibility or create functional surfaces.

Given the fundamental roles of similar molecules in biological systems and their utility in chemical synthesis, a thorough investigation of this compound could yield valuable scientific insights and potentially lead to new applications in chemical biology and beyond.

Data Tables

The following tables provide predicted spectroscopic data for this compound based on the analysis of structurally similar compounds. These are theoretical values and would require experimental verification.

Table 2: Predicted ¹H NMR Spectral Data for 4-hydroxybutyl phosphate (in D₂O)

Chemical Shift (ppm) Multiplicity Integration Assignment
~3.9 dt 2H -CH₂-O-P
~3.6 t 2H HO-CH₂-
~1.7 m 2H -CH₂-CH₂-O-P

Table 3: Predicted ¹³C NMR Spectral Data for 4-hydroxybutyl phosphate (in D₂O)

Chemical Shift (ppm) Assignment
~68 -CH₂-O-P
~62 HO-CH₂-
~30 -CH₂-CH₂-O-P

Table 4: Predicted ³¹P NMR Spectral Data for this compound (in D₂O)

Chemical Shift (ppm) Multiplicity

Table 5: Predicted Mass Spectrometry Data for 4-hydroxybutyl phosphate

Ionization Mode Fragment (m/z) Interpretation
ESI- [M-H]⁻ Deprotonated molecule
ESI- [M-H₂O-H]⁻ Loss of water from the deprotonated molecule

Table 6: Predicted FTIR Spectral Data for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3400-3200 Broad, Strong O-H stretch (hydroxyl and adsorbed water)
2950-2850 Medium C-H stretch (alkyl)
1200-1000 Strong P-O stretch

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9K2O5P B12649608 Dipotassium 4-hydroxybutyl phosphate CAS No. 93858-68-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93858-68-5

Molecular Formula

C4H9K2O5P

Molecular Weight

246.28 g/mol

IUPAC Name

dipotassium;4-hydroxybutyl phosphate

InChI

InChI=1S/C4H11O5P.2K/c5-3-1-2-4-9-10(6,7)8;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2

InChI Key

PQSDWINLVLKRMY-UHFFFAOYSA-L

Canonical SMILES

C(CCOP(=O)([O-])[O-])CO.[K+].[K+]

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Hydroxybutyl Phosphate Esters

Chemical Synthesis Pathways for Phosphorylation of 1,4-Butanediol (B3395766) and Related Hydroxybutyl Precursors

The chemical synthesis of 4-hydroxybutyl phosphate (B84403) esters primarily revolves around the phosphorylation of 1,4-butanediol and its derivatives. This process can be achieved through several techniques, each with its own advantages and challenges.

Direct Phosphorylation Techniques for Primary Alcohols

Direct phosphorylation of primary alcohols like 1,4-butanediol is a common approach. nih.gov This typically involves reacting the alcohol with a phosphorylating agent. Traditional methods often require harsh conditions and may necessitate the use of protecting groups to prevent side reactions, especially when dealing with multifunctional molecules. nih.govacs.orgresearchgate.net

Modern advancements have led to the development of milder and more selective phosphorylation methods. For instance, a P(V)-based Ψ-reagent has been shown to enable the direct and chemoselective phosphorylation of alcohols under mild conditions. organic-chemistry.orgresearchgate.netnih.gov This approach is notable for its operational simplicity and scalability. organic-chemistry.orgnih.gov Another innovative technique utilizes phosphoenolpyruvic acid monopotassium salt (PEP-K) as a phosphoryl donor in the presence of tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) as a catalyst. nih.govacs.orgresearchgate.netelsevierpure.com This system allows for the direct introduction of a non-protected phosphate group to a wide range of alcohols with high functional group tolerance. nih.govacs.orgresearchgate.netelsevierpure.com

These reactions can be broadly categorized into two main approaches: the formation of a trivalent phosphite (B83602) intermediate followed by oxidation, or the direct reaction with a pentavalent phosphoryl donor. nih.gov The choice of method often depends on the specific substrate and the desired outcome.

Regioselective Synthesis Approaches for Functionalized Butyl Chains

When dealing with asymmetrical or functionalized butyl chains, achieving regioselectivity—the preferential phosphorylation of one hydroxyl group over another—is crucial. For example, in a molecule with both a primary and a secondary alcohol, or an aliphatic and a phenolic hydroxyl group, selective phosphorylation of the primary aliphatic hydroxyl group is often desired. nih.gov

Catalytic systems have been developed to achieve such selectivity. For example, certain catalytic methods have demonstrated the ability to selectively phosphorylate an aliphatic hydroxyl group in the presence of a phenolic hydroxyl group. nih.gov The development of chemoselective reagents, such as the aforementioned Ψ-reagent, also plays a significant role in achieving regioselectivity, even showing preference for phosphorylating serine over threonine and tyrosine in peptide substrates. organic-chemistry.org

Strategies for Potassium Salt Formation and Stabilization

Once the 4-hydroxybutyl phosphate ester is synthesized, it is often converted to a more stable and usable salt form, such as dipotassium (B57713) 4-hydroxybutyl phosphate. The formation of potassium salts of organophosphates can be achieved by reacting the phosphate ester with a potassium-containing base, such as potassium hydroxide (B78521) or potassium carbonate. google.comgoogle.comgoogle.com

The general process involves dissolving the phosphate ester in a suitable solvent and adding the potassium base, often with pH control, to facilitate the reaction. google.comgoogle.comgoogle.com The resulting potassium salt can then be isolated, for example, by precipitation with an organic solvent or by crystallization upon cooling. google.comgoogle.com The stability of the final salt is an important consideration, and proper isolation and drying procedures are necessary to obtain a high-purity product. google.comgoogle.com

Enzymatic Synthesis and Biocatalytic Routes for 4-hydroxybutyl Phosphate Formation

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for producing 4-hydroxybutyl phosphate. Biocatalysts, such as phosphatases and kinases, can operate under mild conditions and exhibit high specificity, minimizing the need for protecting groups and reducing the generation of byproducts.

Phosphatase-Catalyzed Phosphorylation Mechanisms

Phosphatases, which naturally catalyze the hydrolysis of phosphate esters, can be employed for the reverse reaction—phosphorylation—under specific conditions. researchgate.net This process, known as transphosphorylation, involves the transfer of a phosphate group from a donor molecule to an alcohol substrate. researchgate.net A key step in this mechanism is the formation of a covalent phosphate-enzyme intermediate. researchgate.net This intermediate can then react with the alcohol (transphosphorylation) or with water (hydrolysis). researchgate.net

A significant challenge in using phosphatases for synthesis is their inherent hydrolytic activity, which can lead to the breakdown of the desired phosphate ester product. researchgate.net Research efforts have focused on reaction engineering and protein engineering to enhance the synthetic activity of these enzymes while minimizing hydrolysis. researchgate.net For instance, studies have investigated variants of acid phosphatases for their ability to phosphorylate primary alcohols using pyrophosphate as the phosphate donor. researchgate.net The phosphorylation of 1,4-butanediol has been demonstrated using immobilized acid phosphatases. researchgate.net

Kinase-Mediated Phosphorylation of Hydroxybutyl Substrates

Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, typically adenosine (B11128) triphosphate (ATP), to a specific substrate. nih.govacs.orgnih.gov This high degree of specificity makes kinases attractive biocatalysts for the targeted phosphorylation of hydroxybutyl substrates. nih.gov

The mechanism of kinase-mediated phosphorylation involves the binding of both the ATP donor and the substrate to the enzyme's active site. nih.gov The kinase then facilitates the transfer of the terminal phosphate group from ATP to the hydroxyl group of the substrate. nih.gov While highly efficient, the practical application of kinases in large-scale synthesis can be limited by the cost of the ATP cofactor. However, research into ATP regeneration systems and the use of engineered kinases continues to expand their utility. The substrate specificity of kinases is determined by the amino acid sequence surrounding the phosphorylation site and by higher-order structural interactions. nih.gov

Advanced Derivatization Techniques for Analytical and Functional Studies

The inherent properties of 4-hydroxybutyl phosphate esters, such as their high polarity and potential for ionization, present unique challenges for their detection and characterization using modern analytical techniques. To overcome these obstacles, advanced derivatization methodologies are frequently employed. These strategies involve the chemical modification of the phosphate ester to alter its physicochemical properties, thereby enhancing its suitability for specific analytical platforms, such as chromatography and spectroscopy. Such modifications are crucial for improving separation efficiency, increasing detection sensitivity, and enabling detailed structural and functional investigations.

Strategies for Enhancing Chromatographic Retention of Phosphate Esters

The analysis of highly polar and anionic compounds like phosphate esters by liquid chromatography (LC) is often complicated by poor retention on conventional reversed-phase columns. To address this, several strategies have been developed to enhance chromatographic retention and improve peak shape.

A primary technique for analyzing polar metabolites is Hydrophilic Interaction Liquid Chromatography (HILIC) . nih.gov In HILIC, electrostatic interactions, including hydrogen bonding and ion exchange, are significant mechanisms for retention. nih.gov However, issues can still arise. One effective strategy to improve peak quality and coverage in HILIC is the modulation of these electrostatic interactions by adding buffer salts to the mobile phase. nih.gov Research has shown that adding even trace amounts of phosphate to the mobile phase can significantly improve the chromatographic peak shape for various analytes on a zwitterionic HILIC (ZIC-pHILIC) stationary phase. nih.gov This improvement is attributed to the phosphate ions shielding electrostatic sites on the stationary phase, a mechanism that also explains the beneficial effects of using high concentrations of other buffer salts like ammonium (B1175870) acetate (B1210297). nih.gov

The pH of the mobile phase is another critical factor that profoundly impacts retention, particularly in reversed-phase separations. chromatographyonline.com The charge state of a phosphate ester is dependent on the eluent's pH, which in turn affects the analyte's solubility and interaction with the stationary phase. chromatographyonline.com For anionic compounds with multiple pKa values, such as inositol (B14025) phosphates, careful control of pH is essential. researchgate.net One approach is to use a mobile phase with a pH lower than the analyte's lowest pKa to keep the molecule protonated. researchgate.net Alternatively, using a high pH buffer with an anion exchange (SAX) HPLC column can be effective, though this may require pH levels that could damage standard silica-based columns. researchgate.net

Innovative HPLC strategies are continuously being developed to mitigate issues like broad peaks and irreproducible retention that can occur with ionized compounds on silica-based columns. chromatographyonline.com

Interactive Table: Strategies for Improving Chromatographic Performance of Phosphate Esters

StrategyChromatographic ModeMechanism of ActionObserved ImprovementSource(s)
Mobile Phase Modification (Trace Phosphate) HILIC (ZIC-pHILIC)Shielding of electrostatic interactions on the stationary phase.Improved peak shape, increased sensitivity, and better coverage for untargeted metabolomics. nih.gov
pH Control Reversed-PhaseAlters the charge state and solubility of the analyte, thereby modifying its interaction with the stationary phase.Controlled retention and improved peak shape. chromatographyonline.com
Anion Exchange Chromatography Reversed-Phase Anion ExchangeUtilizes electrostatic interactions between the ionized analyte and a positively charged stationary phase.Effective retention for highly polar anionic compounds like inositol phosphates. researchgate.net

Chemical Modification for Spectroscopic Characterization

Chemical modification is a powerful tool not only for chromatography but also for enhancing the detection of phosphate esters in various forms of spectroscopy. Derivatization can increase the volatility of an analyte for gas chromatography, improve its ionization efficiency for mass spectrometry (MS), or introduce a chromophore for UV-Vis spectrophotometry.

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) , which requires volatile analytes, phosphate esters must be derivatized. A common and effective method is trimethylsilylation. This involves reacting the phosphate ester with a silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS), to convert the polar phosphate and hydroxyl groups into their more volatile trimethylsilyl (B98337) (TMS) esters. researchgate.netrsc.org This approach allows for the speciation and quantification of individual alkyl phosphates with improved detection limits compared to methods that only measure total phosphorus. researchgate.netrsc.org

In the realm of Liquid Chromatography-Mass Spectrometry (LC-MS) , derivatization can overcome the challenges of low sensitivity and instability associated with certain phosphate metabolites. nih.gov A novel strategy involves derivatization with 3-aminomethyl pyridine (B92270) (AMPy) coupled with HILIC-MS/MS. nih.gov This technique has been shown to significantly improve the limits of detection (by 29 to 126-fold) and the stability of various phosphate esters and anhydrides, allowing for a more comprehensive profiling of metabolic networks. nih.gov

Beyond purely analytical goals, chemical modification can be used for functional studies to probe the nature of protein-ligand interactions. nih.gov By substituting a nonbridging oxygen atom of a phosphate ester with sulfur (to create a phosphorothioate) or a methyl group (to form a methylphosphonate), researchers can discretely probe the energetic contributions of hydrogen bonding and electrostatic effects in enzyme-substrate binding. nih.gov

For simpler spectrophotometric determination , chemical reactions that produce a colored product can be used. A classic approach involves the formation of a phosphomolybdate complex, which can be measured colorimetrically. nih.gov This method can be adapted for the determination of phosphate esters in the presence of inorganic orthophosphate. nih.gov

Interactive Table: Derivatization Agents for Spectroscopic Analysis of Phosphate Esters

Derivatizing Agent / MethodAnalyte TypeAnalytical TechniquePurpose of DerivatizationSource(s)
BSTFA/TMCS Dialkyl phosphate estersGCxGCIncreases volatility by forming trimethylsilyl (TMS) esters for gas-phase analysis. researchgate.netrsc.org
3-Aminomethyl Pyridine (AMPy) Phosphate esters and anhydridesHILIC-MS/MSImproves detection sensitivity and stability for comprehensive metabolic profiling. nih.gov
Oxygen Atom Substitution (e.g., with Sulfur) Phosphate estersEnzymology / Various SpectroscopiesProbes noncovalent interactions (hydrogen bonding, electrostatics) in enzyme-ligand complexes. nih.gov
Molybdenum-based Reagents Phosphate estersSpectrophotometryForms a colored complex (phosphomolybdate) for colorimetric quantification. nih.gov

Biochemical Roles and Enzymatic Interactions of the 4 Hydroxybutyl Phosphate Moiety

Exploration as Potential Metabolic Pathway Intermediates or Analogs

The structural characteristics of 4-hydroxybutyl phosphate (B84403) invite exploration into its potential role as an analog to or an intermediate in core metabolic pathways.

The glycolytic and pentose (B10789219) phosphate pathways (PPP) are central to cellular metabolism, involving a series of phosphorylated sugar intermediates. wikipedia.orgnih.gov Glycolysis breaks down glucose into pyruvate, generating ATP and NADH. nih.govyoutube.com The PPP runs parallel to glycolysis and is crucial for producing NADPH and the precursors for nucleotide synthesis, such as ribose-5-phosphate. wikipedia.orgnih.govnih.gov

The intermediates in these pathways are typically polyhydroxy aldehydes or ketones that are phosphorylated. For instance, glucose-6-phosphate, the entry molecule for both pathways, and other intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, all feature a carbon backbone decorated with hydroxyl groups and at least one phosphate ester. nih.govkhanacademy.orgyoutube.com

Interactive Table: Structural Comparison of 4-hydroxybutyl phosphate and Key Pathway Metabolites

CompoundMolecular FormulaKey Structural FeaturesPathway
4-Hydroxybutyl dihydrogen phosphate C₄H₁₁O₅P4-carbon chain, terminal phosphate, terminal hydroxylN/A (Analog)
Glucose-6-phosphate C₆H₁₃O₉P6-carbon sugar (pyranose ring), multiple hydroxyls, phosphate at C6Glycolysis / PPP
Fructose-6-phosphate C₆H₁₃O₉P6-carbon sugar (furanose ring), multiple hydroxyls, phosphate at C6Glycolysis
Glyceraldehyde-3-phosphate C₃H₇O₆P3-carbon sugar, aldehyde, one hydroxyl, phosphate at C3Glycolysis
Ribose-5-phosphate C₅H₁₁O₈P5-carbon sugar (furanose ring), multiple hydroxyls, phosphate at C5PPP

Adenosine (B11128) triphosphate (ATP) is the universal energy currency of the cell, storing chemical energy in its high-energy phosphoanhydride bonds. nih.govyoutube.com The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is an energetically favorable reaction that releases energy to drive a vast array of cellular processes, from muscle contraction to DNA synthesis. nih.govmetwarebio.comtaylorfrancis.com

The 4-hydroxybutyl phosphate molecule contains a phosphate ester bond. While this bond is not as energy-rich as the phosphoanhydride bonds in ATP, its hydrolysis can still release energy. This raises the hypothesis that the 4-hydroxybutyl phosphate moiety could potentially participate in phosphoryl transfer reactions, a cornerstone of energy metabolism. Enzymes such as kinases catalyze the transfer of a phosphate group from ATP to a substrate. nih.gov Theoretically, 4-hydroxybutyl phosphate could act as a phosphate donor or acceptor in reactions catalyzed by enzymes with broad substrate specificities, thereby interacting with the cell's energy metabolism network, albeit likely with low efficiency compared to ATP.

Investigation as Enzyme Substrates or Allosteric Regulators

The potential for 4-hydroxybutyl phosphate to be recognized by enzymes is a key area of investigation, particularly by those that interact with phosphorylated molecules.

Phosphatases are a class of hydrolase enzymes that remove phosphate groups from substrates. Alkaline phosphatases, for example, are known for their broad substrate specificity, enabling them to hydrolyze a wide variety of phosphate monoesters. nih.govnih.gov Given that 4-hydroxybutyl phosphate is a simple phosphate monoester, it is a plausible substrate for these enzymes.

The catalytic mechanism of phosphatases like alkaline phosphatase involves a nucleophilic attack on the phosphorus atom, leading to the cleavage of the P-O bond and the release of inorganic phosphate and an alcohol. The recognition is primarily driven by the phosphate moiety, which fits into a highly conserved active site containing metal ions (like Zn²⁺) that stabilize the negative charge of the phosphate and activate the nucleophile. nih.govbiorxiv.org The butanol portion of 4-hydroxybutyl phosphate would be the leaving group following hydrolysis.

Interactive Table: General Substrate Classes for Phosphatases

Enzyme FamilyGeneral FunctionExample SubstratesPotential Interaction with 4-hydroxybutyl phosphate
Alkaline Phosphatase Hydrolysis of phosphate monoestersPhosphorylated proteins, nucleotides, pyrophosphateLikely substrate due to broad specificity for phosphate monoesters. nih.gov
Acid Phosphatase Hydrolysis of phosphate monoestersSimilar to alkaline phosphatase, but at an acidic pHLikely substrate.
Protein Phosphatase Dephosphorylation of proteinsPhosphoserine, phosphothreonine, phosphotyrosineUnlikely to be a primary substrate but could act as a competitive inhibitor.

Beyond enzymes that catalyze reactions, many proteins specifically bind phosphate or phosphorylated ligands for transport or signaling. A well-studied example is the E. coli Phosphate-Binding Protein (PBP), which is involved in the high-affinity uptake of inorganic phosphate (Pi). nih.govaddgene.org

The binding mechanism of PBP involves a two-step process where the phosphate ion first enters a binding cleft, followed by a significant conformational change that closes the cleft, sequestering the ligand. nih.gov This "Venus flytrap" motion ensures high specificity and affinity. The interaction is dominated by a network of hydrogen bonds between the phosphate oxygens and amino acid residues within the binding pocket.

It is conceivable that the phosphate group of 4-hydroxybutyl phosphate could be recognized and bound by such proteins. The binding affinity would likely be influenced by the 4-hydroxybutyl chain. Depending on the size and chemical nature of the binding pocket, the alkyl chain could either sterically hinder the "closed" conformation or provide additional weak interactions, thereby modulating the binding kinetics compared to inorganic phosphate.

Potential as Transition-State Analogs in Enzymatic Reactions

Enzymes function by stabilizing the high-energy transition state of a reaction, thereby lowering the activation energy. biorxiv.org Transition-state analogs (TSAs) are stable molecules that are chemically and structurally similar to this fleeting transition state. nih.govscispace.com Because they bind to the enzyme active site with much higher affinity than the substrate or product, they are often potent inhibitors. scispace.com

For reactions involving phosphate groups, such as hydrolysis by a phosphatase, the substrate has a tetrahedral geometry around the phosphorus atom. The transition state is believed to be pentavalent, with a trigonal bipyramidal geometry, as the nucleophile attacks and the leaving group departs. biorxiv.orgnih.gov

4-hydroxybutyl phosphate possesses a stable, tetrahedral phosphate group. Therefore, it is a substrate analog , not a transition-state analog. True TSAs for phosphatases, such as vanadate (B1173111) and tungstate (B81510) ions, can adopt the trigonal bipyramidal geometry that mimics the enzymatic transition state. biorxiv.orgyoutube.com While 4-hydroxybutyl phosphate can bind to the active site, it does not mimic the geometry of the high-energy intermediate. Its interaction would be more representative of the initial enzyme-substrate complex rather than the enzyme-transition state complex.

Inhibition Kinetics and Mechanistic Probes

The 4-hydroxybutyl phosphate moiety can function as a competitive inhibitor for enzymes that recognize and process phosphorylated substrates. nih.govlibretexts.org In competitive inhibition, the inhibitor molecule resembles the natural substrate and competes for the same active site on the enzyme. libretexts.org When the inhibitor is bound, the enzyme is unable to bind its substrate, thus reducing its catalytic activity. libretexts.org The effectiveness of such an inhibitor is quantified by the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to reduce the enzyme's maximal rate by half.

Phosphate-containing compounds are well-established as inhibitors for various enzymes, particularly phosphatases, where the reaction product, inorganic phosphate, can itself act as an inhibitor (a phenomenon known as end-product inhibition). pogo-app.co.ukrcsb.org Studies on analogous compounds, such as phosphonate (B1237965) inhibitors of E. coli alkaline phosphatase, provide insight into the kinetics. These inhibitors bind competitively, with dissociation constants that reflect their structural similarity to the transition state of the catalyzed reaction. nih.gov For instance, different phosphonate compounds exhibit varying binding affinities, which can be directly attributed to their mode of interaction within the active site. nih.gov

Alkynyl phosphate esters have been used as mechanistic probes, acting as "suicide substrates" that cause irreversible inhibition. tamu.edu These compounds are processed by the enzyme to form highly reactive intermediates that covalently modify an active site residue, permanently inactivating the enzyme. tamu.edu While 4-hydroxybutyl phosphate itself is not an alkynyl ester, these studies demonstrate a key principle: the phosphate moiety guides the molecule to the active site, where the attached organic group can then perform a specific chemical function, in this case, inactivation.

Table 1: Inhibition Kinetics of Phosphate Analogs against Alkaline Phosphatase
Inhibitor CompoundEnzymeInhibition TypeDissociation Constant (Kd) / Inhibition Constant (Kᵢ)Reference
Phosphonoacetic acid (PAA)E. coli Alkaline PhosphataseCompetitive5.5 mM nih.gov
Mercaptomethylphosphonic acid (MMP)E. coli Alkaline PhosphataseCompetitive0.6 mM nih.gov
Inorganic Phosphate (Pᵢ)Calf-intestinal Alkaline PhosphataseMixed (Primarily Competitive)pH-dependent nih.gov
Inorganic PyrophosphateCalf-intestinal Alkaline PhosphataseMixed (Primarily Competitive)pH-dependent nih.gov

Structural Basis of Enzyme-Inhibitor Complexes

The structural basis for the interaction between phosphate-containing inhibitors and enzymes has been extensively studied using X-ray crystallography. nih.govnih.govresearchgate.net These studies reveal that the phosphate (or analogous phosphonate) group is critical for anchoring the inhibitor within the enzyme's active site. researchgate.netnih.gov In many metalloenzymes, such as alkaline phosphatase, the negatively charged oxygen atoms of the phosphate moiety coordinate directly with metal ions, like Zn²⁺, present in the active site. rcsb.orgnih.govnih.gov

For example, the crystal structure of E. coli alkaline phosphatase complexed with inorganic phosphate shows that two of the phosphate oxygens form a bridge between two zinc ions, while the other two oxygens form hydrogen bonds with the guanidinium (B1211019) group of a key arginine residue (Arg166). nih.gov This network of interactions securely holds the phosphate group in a position that mimics the binding of the natural substrate. nih.gov

Table 2: Structural Details of Enzyme-Inhibitor Interactions
EnzymeInhibitor/AnalogKey Active Site Residues/IonsObserved InteractionsReference
E. coli Alkaline PhosphataseInorganic Phosphate (Pᵢ)Zn1, Zn2, Arg166, Ser102Phosphate oxygens bridge two Zn²⁺ ions and form H-bonds with Arg166. Positions Ser102 for nucleophilic attack. rcsb.orgnih.gov
E. coli Alkaline PhosphatasePhosphonoacetic acid (PAA)Zn1, Zn2The phosphinyl group coordinates to the active site zinc ions, mimicking inorganic phosphate binding. nih.gov
Red Kidney Bean Purple Acid PhosphataseSulfate (B86663) (Substrate Analog)His202, His295, His296, Asn201Stabilized in the second coordination sphere via an extensive hydrogen bond network. researchgate.net
PP5C Protein PhosphataseOrthophosphate (Substrate Analog)Two metal ions, various residuesPhosphate makes contact with two catalytic metal ions and forms hydrogen bonds with surrounding residues. nih.gov

Role in Biological Buffering Systems

Dipotassium (B57713) 4-hydroxybutyl phosphate plays a role in biological buffering primarily through its phosphate component. patsnap.comwikipedia.org Biological systems require a stable pH for optimal function, particularly for enzymatic reactions. pogo-app.co.uk The phosphate buffer system is a crucial intracellular buffering mechanism. patsnap.com

Upon dissolution in an aqueous solution, dipotassium 4-hydroxybutyl phosphate dissociates into two potassium ions (K⁺) and a hydrogen phosphate ion (HPO₄²⁻). patsnap.com The hydrogen phosphate ion is the conjugate base of the dihydrogen phosphate ion (H₂PO₄⁻). Together, the H₂PO₄⁻/HPO₄²⁻ pair forms the phosphate buffer system, which is most effective in the pH range of 6.2 to 8.2, encompassing the physiological pH of most intracellular environments. patsnap.com

This buffering capacity makes dipotassium phosphate a common ingredient in a variety of applications where pH control is essential, including molecular biology research, cell culture media, and as a food additive where it acts as a stabilizer and emulsifier. patsnap.commpbio.comechemi.com By contributing to the pool of phosphate ions, this compound helps to resist changes in acidity or alkalinity, thereby maintaining the stable pH environment necessary for cellular homeostasis and biochemical reactions. patsnap.com

Mechanistic Studies of Reactivity and Stability in Aqueous and Biological Environments

Hydrolytic Stability of the Phosphate (B84403) Ester Linkage

The cleavage of the phosphate ester bond in dipotassium (B57713) 4-hydroxybutyl phosphate is a critical determinant of its persistence and biological activity. This process is significantly influenced by the surrounding chemical environment, particularly pH and the presence of metal ions.

pH-Dependent Hydrolysis Kinetics

The rate of hydrolysis of alkyl phosphate monoesters like 4-hydroxybutyl phosphate is markedly dependent on the pH of the aqueous solution. The reactivity is intrinsically linked to the protonation state of the phosphate group. The monoanionic species of a phosphate monoester generally exhibits greater reactivity towards hydrolysis compared to the dianionic form. This is attributed to the fact that the monoester can act as its own internal general acid catalyst, facilitating the departure of the alcohol moiety.

Table 1: General pH-Dependent Hydrolysis Trends for Alkyl Monophosphate Esters

pH Range Dominant Species Predominant Hydrolysis Mechanism Relative Rate
Acidic Neutral/Monoanion Specific Acid Catalysis Moderate to High
Near-Neutral Monoanion/Dianion Spontaneous/Water-Mediated Lower

This table presents a generalized trend based on the established principles of phosphate ester hydrolysis.

Influence of Metal Ions on Hydrolysis Rates

Metal ions can significantly influence the rate of hydrolysis of phosphate esters, acting as catalysts. rsc.org Divalent and trivalent metal ions are particularly effective in promoting this reaction. The catalytic effect of metal ions can be attributed to several factors, including:

Lewis Acid Catalysis: The metal ion can coordinate to one of the non-bridging oxygen atoms of the phosphate group, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Delivery of a Nucleophile: A metal-bound hydroxide ion can act as a potent nucleophile, attacking the phosphorus center.

Stabilization of the Transition State: The metal ion can stabilize the negative charge that develops in the transition state of the hydrolytic reaction.

While dipotassium 4-hydroxybutyl phosphate exists as a potassium salt, alkali metal ions like K⁺ generally exhibit a much weaker catalytic effect on phosphate ester hydrolysis compared to di- and trivalent metal ions. Their influence is often considered negligible in the absence of specific chelating environments. However, in enzymatic systems, even alkali metal ions can play a role in orienting the substrate or stabilizing specific conformations. libretexts.org

Conformational Analysis and Stereochemical Considerations of the 4-hydroxybutyl Phosphate Moiety

The flexibility of the 4-hydroxybutyl chain allows the 4-hydroxybutyl phosphate moiety to adopt various conformations in solution. The relative energies of these conformers are influenced by a combination of steric and electronic effects, including intramolecular hydrogen bonding.

Theoretical calculations and spectroscopic studies on the related molecule 1,4-butanediol (B3395766) have shown that its most stable conformations are characterized by a folded backbone, which allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. nih.govuc.pt By analogy, it is expected that the 4-hydroxybutyl phosphate moiety can also adopt conformations where the terminal hydroxyl group forms a hydrogen bond with one of the oxygen atoms of the phosphate group. This intramolecular interaction would stabilize the folded conformation over a more extended one.

Protonation State Equilibria and pKa Determination in Physiological Contexts

The protonation state of the phosphate group is crucial for its reactivity and biological interactions. A phosphate monoester has two ionizable protons, characterized by two distinct pKa values. For simple alkyl monophosphates, the first pKa (pKa1) is typically around 1-2, while the second pKa (pKa2) is in the range of 6-7. organicchemistrydata.org

Therefore, at a physiological pH of approximately 7.4, 4-hydroxybutyl phosphate would exist as a mixture of its monoanionic (ROPO₃H⁻) and dianionic (ROPO₃²⁻) forms. The presence of the hydroxyl group on the butyl chain is not expected to significantly alter these pKa values compared to a simple alkyl phosphate.

Table 2: Estimated pKa Values and Speciation of 4-hydroxybutyl Phosphate at Physiological pH

pKa Estimated Value Species at pH 7.4 Approximate Percentage at pH 7.4
pKa1 ~1.5 Dianion >99.9% (deprotonated)

The estimated pKa values are based on data for similar alkyl monophosphates. The percentages are calculated using the Henderson-Hasselbalch equation.

The precise ratio of the monoanionic to dianionic species will influence its interaction with biological targets, as the charge and hydrogen bonding capacity of the molecule will differ between the two forms.

Mechanisms of Biological Transport and Cellular Uptake

The transport of small, polar molecules like this compound across cell membranes is a critical step for its potential biological effects. Due to its charged and hydrophilic nature, passive diffusion across the lipid bilayer is expected to be very slow. Therefore, its cellular uptake is likely mediated by specific transport proteins.

In mammalian cells, the transport of inorganic phosphate is primarily handled by sodium-dependent phosphate (NaPi) cotransporters, which belong to the SLC20 and SLC34 solute carrier families. frontiersin.orgnih.govuzh.chnih.gov These transporters utilize the sodium gradient across the cell membrane to drive the uptake of phosphate into the cell.

The specificity of these transporters for small organophosphates like 4-hydroxybutyl phosphate is not well-characterized. However, it is plausible that such molecules could be recognized and transported by these or other solute carriers. For instance, the glycerol-3-phosphate shuttle involves the transport of glycerophosphate across the mitochondrial membrane, indicating that cellular systems possess mechanisms for translocating small phosphorylated molecules. johnshopkins.edu

Binding to a transporter protein: The 4-hydroxybutyl phosphate molecule would first need to bind to a specific transporter on the cell surface.

Translocation across the membrane: The transporter would then undergo a conformational change to move the molecule into the cytoplasm. This process could be an active transport mechanism, dependent on ion gradients or ATP hydrolysis.

Intracellular release: Once inside the cell, the molecule would dissociate from the transporter.

The efficiency of this transport process would be a key factor in determining the intracellular concentration of 4-hydroxybutyl phosphate and, consequently, its potential biological activity.

Advanced Analytical Methodologies for Characterization and Quantification in Complex Matrices

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating Dipotassium (B57713) 4-hydroxybutyl phosphate (B84403) from intricate biological or environmental samples. The choice between different chromatographic modes is dictated by the physicochemical properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like Dipotassium 4-hydroxybutyl phosphate. Due to the compound's ionic nature, standard reversed-phase (RP) chromatography often results in poor retention and peak shape. To overcome this, ion-pair reversed-phase HPLC is employed. nih.gov This technique introduces an ion-pairing reagent into the mobile phase. For an anionic compound like the 4-hydroxybutyl phosphate ion, a cationic ion-pairing reagent, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) (TBA), is used. nih.govchromforum.org The TBA cation forms a neutral ion pair with the phosphate anion, which has increased hydrophobicity and can be effectively retained and separated on a non-polar stationary phase (e.g., C18). chromforum.org

The pH of the mobile phase is a critical parameter for achieving reproducible separations of ionic analytes. chromatographyonline.com Phosphate-compatible buffers are essential to maintain a constant pH, thereby ensuring a consistent ionization state of the analyte and any silanol (B1196071) groups on the column surface. hplc.euphenomenex.com Buffers are solutions of a weak acid and its conjugate base that resist pH changes. Commonly used buffers in the appropriate pH range include phosphate and acetate (B1210297) buffers. hplc.eufujifilm.com The selection of a buffer with a pKa value near the desired mobile phase pH is crucial for optimal buffering capacity.

Table 1: Typical HPLC Parameters for Ion-Pair Analysis of Organophosphates

ParameterConditionRationale/Reference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Standard for retaining non-polar and moderately polar compounds; suitable for ion-pairs. nih.gov
Mobile PhaseGradient of Acetonitrile and aqueous bufferAcetonitrile is a common organic modifier. Gradient elution allows for the separation of compounds with a range of polarities. chromatographyonline.com
Ion-Pair Reagent5-10 mM Tetrabutylammonium (TBA) phosphate or hydroxide (B78521)Forms a neutral, hydrophobic complex with the anionic phosphate group, enhancing retention. nih.govchromforum.org
Buffer20-50 mM Potassium Phosphate or AcetateMaintains stable pH for reproducible retention times. Phosphate buffers are widely used and have low UV absorbance. phenomenex.comfujifilm.com
pH6.0 - 7.5Ensures the phosphate group is ionized for effective pairing without degrading the silica-based column. hplc.euresearchgate.net
DetectorUV (if chromophore present) or Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD)CAD/ELSD are universal detectors suitable for compounds lacking a strong chromophore. nih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative to reversed-phase HPLC for the separation of very polar and hydrophilic compounds that are poorly retained in RP systems. nih.govchromatographyonline.com This technique utilizes a polar stationary phase (such as silica, or phases bonded with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. nih.gov A water-rich layer is formed on the surface of the stationary phase, and separation is achieved through the partitioning of polar analytes between this layer and the bulk mobile phase. nih.gov

For phosphorylated metabolites like 4-hydroxybutyl phosphate, HILIC is particularly advantageous. hpst.cz The analysis of these compounds can be challenging due to interactions with metal surfaces in the HPLC system and column, leading to poor peak shapes. Research has shown that using high-pH mobile phases, such as those containing ammonium acetate or ammonium carbonate (pH 9-11), can significantly improve peak sharpness, symmetry, and sensitivity for phosphorylated analytes. chromatographyonline.comnih.gov Zwitterionic HILIC columns, which are stable at high pH, are often preferred for these applications. chromatographyonline.com

Table 2: Representative HILIC Conditions for Polar Phosphate Metabolites

ParameterConditionRationale/Reference
ColumnZwitterionic HILIC (e.g., 100 mm x 2.1 mm, 1.7 µm)Provides good retention for highly polar compounds and is stable at high pH, improving peak shape for phosphates. chromatographyonline.com
Mobile Phase AHigh concentration Acetonitrile (e.g., 90%)The weak eluent in HILIC mode. nih.gov
Mobile Phase BAqueous buffer (e.g., 10-20 mM Ammonium Acetate or Ammonium Carbonate)The strong eluent; buffer controls pH and ionic strength. hpst.cznih.gov
pH~9.0Optimal for sharp, symmetric peaks for many phosphorylated metabolites.
GradientStart at high %A, decrease to increase elution strengthSeparates analytes based on their polarity. hpst.cz
DetectorMass Spectrometry (MS)The high organic content of the mobile phase is ideal for efficient solvent evaporation and ionization in ESI-MS. nih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for its unambiguous identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique, but it is restricted to analytes that are thermally stable and volatile. tcichemicals.com Polar compounds like this compound, which contain hydroxyl and phosphate functional groups, are non-volatile and cannot be analyzed directly by GC-MS. drawellanalytical.commdpi.com Therefore, a chemical derivatization step is mandatory to convert the polar analyte into a more volatile and thermally stable derivative. drawellanalytical.comnih.gov

The most common derivatization strategy for this purpose is silylation, specifically trimethylsilylation (TMS). tcichemicals.comnih.gov Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogens on the hydroxyl and phosphate groups with non-polar trimethylsilyl (B98337) [–Si(CH₃)₃] groups. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC separation and subsequent MS detection. nih.gov For compounds containing carbonyl groups, an oximation step may precede silylation to prevent the formation of multiple derivatives.

Table 3: Common Trimethylsilylation (TMS) Reagents for GC-MS Derivatization

ReagentAbbreviationCharacteristics
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful and widely used silylating agent for a broad range of functional groups including alcohols and phosphates. nih.gov
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAConsidered the most volatile TMS-acetamide, its byproducts are also highly volatile, minimizing chromatographic interference. nih.gov
N-TrimethylsilylimidazoleTMSIA very strong silyl (B83357) donor, particularly effective for hydroxyl groups and hindered alcohols. tcichemicals.com
Chlorotrimethylsilane (B32843)TMCSOften used as a catalyst in conjunction with other reagents like BSTFA or HMDS to increase reactivity. tcichemicals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier analytical platform for targeted and untargeted metabolomics, offering exceptional sensitivity and selectivity for quantifying low-abundance metabolites in complex biological matrices. uni-tuebingen.denih.gov The technique couples the separation power of LC (using either HILIC or ion-pair RP-HPLC as described previously) with the detection capabilities of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow for quantifying 4-hydroxybutyl phosphate, the compound would first be separated chromatographically. Upon entering the mass spectrometer's ion source (usually electrospray ionization, ESI), the molecules are ionized. In the first stage of the mass spectrometer (MS1), an ion corresponding to the analyte (the precursor ion) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in the second stage of the mass spectrometer (MS2). nih.gov This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and allows for accurate quantification even in the presence of co-eluting matrix components. nih.govnih.gov For 4-hydroxybutyl phosphate, a negative ionization mode would likely be used to monitor the deprotonated molecule [M-H]⁻.

Table 4: Hypothetical LC-MS/MS Method Parameters for 4-Hydroxybutyl Phosphate

ParameterSettingRationale/Reference
LC ModeHILICOptimal for retaining and separating highly polar phosphate metabolites. nih.gov
Ionization ModeElectrospray Ionization (ESI), NegativeThe phosphate group is readily deprotonated, forming a stable negative ion suitable for detection. nih.gov
Precursor Ion (Q1)m/z 185.04Corresponds to the [M-H]⁻ ion of 4-hydroxybutyl phosphate (C₄H₁₀O₅P⁻).
Product Ion (Q3)m/z 96.96 or m/z 79.96Represents characteristic fragments such as [PO₄H]⁻ or [PO₃]⁻, providing specificity for quantification. mdpi.com
Analysis ModeSelected Reaction Monitoring (SRM)Provides high sensitivity and specificity for targeted quantification by monitoring a specific precursor-to-product ion transition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic compounds. jchps.comcore.ac.uk Unlike mass spectrometry, which provides information on mass and fragmentation, NMR provides detailed information about the chemical environment and connectivity of each atom in a molecule. slideshare.net For the structural confirmation of the 4-hydroxybutyl phosphate anion, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed.

¹H NMR spectroscopy would reveal the number of different types of protons and their connectivity through the analysis of chemical shifts and spin-spin coupling patterns. jchps.com ³¹P NMR is particularly valuable for phosphorus-containing compounds, providing a single, sharp signal whose chemical shift is characteristic of the phosphate ester environment. nih.govelsevierpure.com Further 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to establish the precise bonding framework by showing correlations between ¹H-¹H, ¹H-¹³C, and long-range ¹H-¹³C interactions, respectively. core.ac.uk Beyond primary structure elucidation, NMR can also be used to investigate the three-dimensional conformation of the molecule in solution by analyzing nuclear Overhauser effects (NOEs) and coupling constants. nih.govmtu.edu

Compound Reference Table

Electrophoretic Techniques for Charge-Based Separations

The analysis of charged species such as this compound in complex matrices can be effectively achieved using electrophoretic techniques. These methods separate molecules based on their electrophoretic mobility in an electric field, offering high resolution and efficiency. Capillary Electrophoresis (CE) is a particularly powerful technique in this regard, with several modes applicable to the analysis of small organophosphates.

Capillary Zone Electrophoresis (CZE) is the simplest form of CE and separates ions based on their charge-to-size ratio. For a compound like this compound, which exists as a charged anion in typical buffer systems, CZE is a primary technique of choice. The separation is governed by the analyte's electrophoretic mobility and the electroosmotic flow (EOF) within the capillary. The EOF is the bulk flow of the buffer solution towards the cathode, which can be manipulated by altering the buffer pH, composition, or by coating the capillary wall. For anionic species, it is often advantageous to reverse the EOF to shorten analysis times. This can be achieved by adding cationic surfactants or polymers to the buffer.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of electrophoresis and chromatography that can separate both charged and neutral molecules. wikipedia.orgnih.govijpsonline.com In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration (CMC). wikipedia.org This forms micelles that act as a pseudo-stationary phase. The separation of analytes is then based on their partitioning between the aqueous buffer (mobile phase) and the micelles, in addition to their electrophoretic mobility. While this compound is hydrophilic and would primarily reside in the aqueous phase, MEKC can be invaluable for separating it from neutral or more hydrophobic impurities within a complex sample matrix. The migration order in MEKC is influenced by both the analyte's charge and its hydrophobicity. nih.gov

The selection of the background electrolyte (BGE) is critical in developing a robust electrophoretic separation. Phosphate and borate (B1201080) buffers are commonly employed due to their good buffering capacity over a wide pH range. researchgate.net The pH of the BGE will determine the charge state of the analyte and the magnitude of the EOF. For this compound, a basic pH would ensure it is fully deprotonated and carries a negative charge.

Detection of non-chromophoric analytes like this compound, which lack a UV-absorbing functional group, can be accomplished using indirect UV detection. This involves adding a chromophoric compound to the BGE. The analyte displaces the chromophore, leading to a decrease in absorbance as it passes the detector. Alternatively, coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity, allowing for definitive identification and quantification.

Research into the electrophoretic separation of organophosphates has demonstrated the utility of these techniques. For instance, studies on organophosphate pesticides have optimized MEKC methods for their rapid separation and quantification in various matrices. researchgate.netnih.gov While these pesticides are structurally more complex than this compound, the fundamental principles of separation are transferable. For small, charged organophosphates, CZE with a modified BGE or MEKC offers excellent analytical potential.

The following table outlines a hypothetical, yet representative, set of conditions for the analysis of small, hydrophilic organophosphates like this compound using Capillary Electrophoresis.

ParameterCapillary Zone Electrophoresis (CZE)Micellar Electrokinetic Chromatography (MEKC)
Capillary Fused Silica, 50 µm i.d., 60 cm total lengthFused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte 20 mM Phosphate Buffer20 mM Borate Buffer with 50 mM SDS
pH 7.59.0
Applied Voltage -20 kV (Reversed Polarity)+25 kV
Temperature 25°C25°C
Injection Hydrodynamic (50 mbar for 5 s)Hydrodynamic (50 mbar for 5 s)
Detection Indirect UV at 254 nm (with chromophore in BGE)Direct UV at 214 nm
Expected Migration Time 5 - 10 minutes10 - 15 minutes

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy of a molecule.

For a molecule like 4-hydroxybutyl phosphate (B84403), QM calculations can predict a variety of properties. These include the optimized molecular geometry, bond lengths, bond angles, and the distribution of electron density. The electrostatic potential surface, for instance, can reveal the electron-rich (negatively charged) and electron-poor (positively charged) regions of the molecule, which are crucial for understanding intermolecular interactions. In the case of 4-hydroxybutyl phosphate, the phosphate group would be expected to be electron-rich, while the hydroxyl proton is electron-poor.

Table 1: Illustrative Quantum Mechanical Data for a Simple Phosphate Ester (Hypothetical Data for 4-hydroxybutyl phosphate anion)

PropertyPredicted ValueMethodSignificance
HOMO Energy-7.2 eVDFT/B3LYP/6-31GIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy+1.5 eVDFT/B3LYP/6-31GIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.7 eVDFT/B3LYP/6-31GA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DDFT/B3LYP/6-31GQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces.

Note: The data in this table is hypothetical and serves to illustrate the types of properties that can be calculated using quantum mechanical methods. Actual values would require specific calculations for the molecule.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate/Inhibitor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netbiorxiv.orgresearchgate.nettandfonline.com This is particularly useful for understanding how a molecule like 4-hydroxybutyl phosphate might interact with the active site of an enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand (in this case, 4-hydroxybutyl phosphate) within the binding site of a protein and scoring them based on their binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the molecular system. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules to simulate their movement over time. This provides a detailed view of the conformational changes in both the ligand and the protein upon binding and can help to assess the stability of the docked complex. For instance, MD simulations have been used to investigate the interaction of organophosphorus pesticides with enzymes like acetylcholinesterase. researchgate.net

In the context of 4-hydroxybutyl phosphate, docking and MD simulations could be used to investigate its potential as a substrate or inhibitor for various enzymes, such as phosphatases or kinases. These simulations would reveal key interactions, such as hydrogen bonds and electrostatic interactions, between the phosphate and hydroxyl groups of the ligand and the amino acid residues in the enzyme's active site.

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters for Protein-Ligand Interaction

ParameterDescriptionTypical Software/Method
Receptor PreparationRemoval of water molecules, addition of hydrogen atoms, and assignment of charges to the protein structure.AutoDockTools, Schrödinger Maestro
Ligand PreparationGeneration of 3D coordinates, assignment of charges, and definition of rotatable bonds for the ligand.PRODRG, Avogadro
Docking AlgorithmGenetic algorithm, Lamarckian genetic algorithm, or other search algorithms to explore ligand conformations.AutoDock, Vina, GOLD
Scoring FunctionEmpirical or knowledge-based functions to estimate the binding affinity (e.g., in kcal/mol).AutoDock, Vina, GOLD
MD Simulation EngineSoftware to perform the molecular dynamics simulation.GROMACS, AMBER, NAMD
Force FieldA set of parameters to describe the potential energy of the system.CHARMM, AMBER, OPLS
Simulation TimeThe duration of the simulation, typically in the nanosecond to microsecond range.Varies depending on the system

Prediction of Reactivity, Stability, and Spectroscopic Properties

Computational chemistry is also a valuable tool for predicting the reactivity and stability of molecules. Reactivity descriptors derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is often used as an indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The stability of a molecule can be assessed by calculating its decomposition pathways and the associated energy barriers. For example, non-equilibrium molecular dynamics simulations with a reactive force field (ReaxFF) have been used to study the decomposition of tri-n-butyl phosphate (TNBP), revealing that C-O bond dissociation is a key step. nih.govchemrxiv.org Such studies could be hypothetically applied to 4-hydroxybutyl phosphate to understand its thermal and chemical stability.

Furthermore, computational methods can predict spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are based on the calculated vibrational frequencies and magnetic shielding tensors of the molecule. Comparing computationally predicted spectra with experimental data can aid in the structural elucidation of the compound. For instance, DFT calculations have been successfully used to assign the EPR spectra of radicals formed from the decomposition of tributyl phosphate. rsc.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

For a class of compounds including Dipotassium (B57713) 4-hydroxybutyl phosphate, QSAR models could be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, partial charges).

A typical QSAR study involves the following steps:

Data Collection: Gathering a dataset of compounds with known biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While no specific QSAR models for Dipotassium 4-hydroxybutyl phosphate were found, the principles of QSAR have been applied to other phosphate esters to understand their biological activities, such as their potential as anti-neoplastic agents. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Modeling

Descriptor ClassExample DescriptorsDescription
ConstitutionalMolecular Weight, Number of AtomsBasic properties derived from the molecular formula.
TopologicalWiener Index, Kier & Hall IndicesNumerical values derived from the 2D representation of the molecule.
GeometricMolecular Surface Area, Molecular VolumeDescriptors based on the 3D structure of the molecule.
ElectronicDipole Moment, HOMO/LUMO Energies, Partial ChargesDescriptors related to the electronic properties of the molecule.
PhysicochemicalLogP (octanol-water partition coefficient), Molar RefractivityProperties related to the molecule's behavior in different phases.

Future Research Directions and Broader Academic Impact

Rational Design and Synthesis of Analogs with Modulated Biochemical Activity

The rational design and synthesis of analogs of 4-hydroxybutyl phosphate (B84403) represent a promising area of research for modulating biochemical activity. The synthesis of such phosphate esters can be achieved through several established chemical methods. wikipedia.orgresearchgate.netlongdom.org A common approach involves the phosphorylation of the corresponding alcohol, in this case, 1,4-butanediol (B3395766), using a suitable phosphorylating agent. researchgate.netgoogle.com Variations of this synthesis could involve reacting the alcohol with phosphorus oxychloride or phosphoric anhydride. wikipedia.orgresearchgate.net

The biochemical activity of these analogs could be systematically modulated by altering the structure of the alkyl chain or by modifying the phosphate group itself. For instance, the length of the alkyl chain could be varied, or branching could be introduced to probe the steric and hydrophobic requirements of interacting enzymes. Furthermore, the hydroxyl group on the butyl chain offers a site for further chemical modification, such as esterification or etherification, to create a diverse library of compounds.

The synthesis of these analogs would enable structure-activity relationship (SAR) studies, providing valuable insights into how specific structural features influence the compound's interaction with biological targets, such as enzymes or receptors. This knowledge is fundamental for the development of compounds with tailored biochemical profiles, potentially leading to new therapeutic agents or research tools. Organophosphates, in general, are versatile substrates in organic synthesis and have been utilized in various cross-coupling reactions and in the synthesis of natural products. nih.gov

Exploration of Novel Metabolic Pathways or Signaling Cascades involving 4-hydroxybutyl Phosphate

The metabolic fate of 4-hydroxybutyl phosphate within a biological system is a key area for future investigation. It is hypothesized that, like other organophosphates, it would be subject to enzymatic hydrolysis. neptjournal.comresearchgate.net The metabolism of organophosphorus compounds typically occurs in two phases. neptjournal.comresearchgate.net Phase I reactions often involve oxidation and hydrolysis, while Phase II involves conjugation reactions to facilitate excretion. researchgate.net

Specifically, the ester bond in 4-hydroxybutyl phosphate would likely be cleaved by phosphatases, releasing 1,4-butanediol and inorganic phosphate. The liberated 1,4-butanediol could then enter various metabolic pathways. For example, it could undergo oxidation to form succinic acid, which is an intermediate in the citric acid cycle. Alternatively, it could be conjugated with glucuronic acid or sulfate (B86663) to enhance its water solubility and facilitate its elimination from the body. neptjournal.com

Furthermore, the potential for 4-hydroxybutyl phosphate or its metabolites to act as signaling molecules is an intriguing possibility. Phosphate itself is a known signaling molecule that can regulate gene expression and cellular behavior. physiology.org It is plausible that 4-hydroxybutyl phosphate could interact with specific receptors or enzymes involved in signaling cascades, thereby influencing cellular processes. The study of its metabolic pathways could uncover novel regulatory mechanisms within phosphorus metabolism.

Development of Innovative Analytical Platforms for Real-time Monitoring of Phosphate Metabolites

The ability to monitor the dynamics of phosphate metabolites in real-time is crucial for understanding their roles in cellular processes. nih.govnih.gov A variety of analytical techniques are currently employed for the analysis of phosphate-containing compounds, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and various chromatographic methods such as ion chromatography. nih.govwpmucdn.com

For a compound like Dipotassium (B57713) 4-hydroxybutyl phosphate, these established methods could be adapted for its detection and quantification in biological samples. cdc.gov However, a significant advancement would be the development of innovative analytical platforms capable of real-time monitoring within living cells or tissues. nih.govacs.org One promising approach is the use of genetically encoded biosensors, such as those based on Förster Resonance Energy Transfer (FRET). nih.gov These sensors can be designed to specifically bind to the target metabolite and produce a fluorescent signal that can be monitored non-invasively. nih.gov

Another emerging area is the development of novel electrochemical sensors that can provide continuous, in-situ measurements of phosphate concentrations. chemrxiv.org The creation of such analytical tools would enable researchers to study the spatiotemporal dynamics of 4-hydroxybutyl phosphate and other phosphate metabolites with unprecedented detail, shedding light on their transport, metabolism, and signaling functions in real-time. nih.govacs.org

Contribution to the Understanding of Phosphorus Metabolism and its Regulation in Biological Systems

By investigating the biochemical properties and metabolic fate of previously uncharacterized phosphate compounds, researchers can gain new insights into the fundamental principles that govern phosphorus homeostasis. nih.govmdpi.comresearchgate.net For example, studying the interaction of 4-hydroxybutyl phosphate with various enzymes could reveal new aspects of enzyme specificity and catalysis.

Moreover, exploring the potential signaling roles of such molecules could uncover novel regulatory pathways that control cellular and systemic phosphate levels. physiology.orgmdpi.com The endocrine system, through hormones like parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23), plays a key role in regulating phosphate balance. nih.gov The introduction of novel phosphate compounds could perturb these regulatory networks, providing a valuable tool to probe their function and discover new regulatory mechanisms. Ultimately, research into compounds like Dipotassium 4-hydroxybutyl phosphate will not only expand our knowledge of phosphorus biochemistry but also has the potential to inform the development of new strategies for managing disorders of phosphate metabolism. nih.govmdpi.com

Data Tables

Table 1: Properties of Dipotassium Phosphate

PropertyValueSource(s)
Chemical Formula K₂HPO₄ google.comresearchgate.net
Molar Mass 174.2 g/mol google.comresearchgate.net
Appearance White or colorless solid researchgate.net
Solubility in Water Soluble researchgate.net
IUPAC Name Dipotassium hydrogen phosphate google.com

Table 2: Properties of 4-Hydroxybutyl dihydrogen phosphate

PropertyValueSource(s)
Chemical Formula C₄H₁₁O₅P acs.org
IUPAC Name 4-hydroxybutyl dihydrogen phosphate acs.org
Parent Compound Butyl dihydrogen phosphate nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for Dipotassium 4-hydroxybutyl phosphate, and how can purity be ensured?

  • Methodology : Synthesis typically involves neutralization reactions between 4-hydroxybutyl phosphoric acid and potassium hydroxide in stoichiometric ratios. Post-synthesis purification steps include recrystallization from aqueous ethanol or acetone to remove unreacted precursors . Purity is validated via assays (e.g., JECFA standards for phosphate content ≥98.0%) and spectroscopic techniques (FT-IR, NMR) to confirm structural integrity .

Q. How should researchers characterize the physical and chemical stability of this compound?

  • Methodology : Stability testing under varying temperatures (e.g., 4°C to 40°C), humidity levels, and pH ranges (3–9) is critical. Monitor degradation products using HPLC or mass spectrometry. Storage at ≤25°C in airtight containers is advised to prevent hygroscopic absorption and hydrolysis .

Q. What are the primary applications of this compound in biochemical assays?

  • Methodology : As a phosphate donor or buffer component, it is used in enzyme kinetics studies (e.g., phosphatases) to maintain ionic strength. Optimize concentrations (0.1–0.5 M) to avoid interference with spectrophotometric readings at 340 nm, as seen in analogous phosphate-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies involving this compound’s reactivity with biological macromolecules?

  • Methodology : Discrepancies may arise from variations in ionic strength, pH, or co-solvents. Use isothermal titration calorimetry (ITC) to quantify binding affinities and control buffer conditions rigorously (e.g., 20 mM Tris-HCl, pH 7.4). Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying the compound’s role in cellular signaling pathways?

  • Methodology : Employ phosphoproteomic workflows (LC-MS/MS) to track phosphorylation events in cell lysates treated with the compound. Include negative controls (e.g., kinase inhibitors) and dose-response experiments (1–100 µM) to differentiate specific effects from background noise .

Q. How does this compound interact with metal ions in catalytic systems, and how can these interactions be quantified?

  • Methodology : Use chelation assays (e.g., UV-Vis spectroscopy with metallochromic indicators like Eriochrome Black T) to measure binding constants (Kd) for ions such as Mg²⁺ or Ca²⁺. Pair with computational modeling (DFT) to predict coordination geometries .

Q. What strategies mitigate batch-to-batch variability in industrial-grade samples for academic research?

  • Methodology : Source certified reference materials (e.g., NIST standards) for calibration. Implement in-house quality control protocols, including ICP-OES for potassium/phosphate ratio verification and Karl Fischer titration for moisture content .

Data Analysis and Validation

Q. How should researchers address inconsistencies in phosphate quantification assays using this compound?

  • Methodology : Discrepancies may stem from interference by reducing sugars or divalent cations. Use enzymatic assays (e.g., purine nucleoside phosphorylase-coupled systems) for specificity, and cross-check with colorimetric methods (e.g., ammonium molybdate) .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in toxicity studies?

  • Methodology : Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Include replicates (n ≥ 3) to account for biological variability .

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